(4Z)-1-(3,4-dichlorophenyl)-4-[4-(diethylamino)benzylidene]pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-1-(3,4-DICHLOROPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a 3,4-dichlorophenyl group and a 4-(diethylamino)phenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3,4-DICHLOROPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 4-(diethylamino)benzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with hydrazine derivatives under controlled conditions to yield the final pyrazolidine-3,5-dione structure.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3,4-DICHLOROPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Scientific Research Applications
(4Z)-1-(3,4-DICHLOROPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-1-(3,4-DICHLOROPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar dichlorophenyl groups, used in the production of dyes and herbicides.
Fluconazole Related Compounds: Compounds with similar structural motifs, used in pharmaceutical applications.
Uniqueness
(4Z)-1-(3,4-DICHLOROPHENYL)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C20H19Cl2N3O2 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(4Z)-1-(3,4-dichlorophenyl)-4-[[4-(diethylamino)phenyl]methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H19Cl2N3O2/c1-3-24(4-2)14-7-5-13(6-8-14)11-16-19(26)23-25(20(16)27)15-9-10-17(21)18(22)12-15/h5-12H,3-4H2,1-2H3,(H,23,26)/b16-11- |
InChI Key |
HZKXXUCSIYAZRI-WJDWOHSUSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.